molecular formula C11H11FO4 B8002255 (3-Fluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester

(3-Fluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester

Cat. No.: B8002255
M. Wt: 226.20 g/mol
InChI Key: CLBWWNKFVSOPDB-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester (CAS: Not explicitly listed; referenced as discontinued in and ) is an aryl-substituted oxo-acetic acid ethyl ester. Its structure comprises a benzene ring substituted with a fluorine atom at position 3 and a methoxy group at position 2, linked to an oxo-acetic acid ethyl ester moiety.

Properties

IUPAC Name

ethyl 2-(3-fluoro-2-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-3-16-11(14)9(13)7-5-4-6-8(12)10(7)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBWWNKFVSOPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Fluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a fluoro and a methoxy group on the phenyl ring, which may influence its biological activity. The general formula can be represented as follows:

C11H11FO3\text{C}_{11}\text{H}_{11}\text{F}\text{O}_3

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms often enhances the compound's binding affinity and selectivity towards these targets, potentially leading to increased potency.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
  • Antiparasitic Activity : There are indications of efficacy against specific parasites, which could be relevant for treating diseases such as leishmaniasis.
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Data Table: Biological Activities

Activity TypeTest Organism/ConditionObserved EffectReference
AntimicrobialE. coliInhibition at MIC 0.0195 mg/mL
AntiparasiticLeishmania spp.Reduction in parasite burden >70%
Anti-inflammatoryIn vitro cell assaysSignificant reduction in cytokine levels

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition with an MIC value lower than 0.02 mg/mL, indicating strong antibacterial properties .
  • Antiparasitic Activity : In vivo studies on leishmaniasis models showed that the compound reduced parasite load by 46% at a dosage of 50 mg/kg, although it fell short of the >70% reduction target typically required for preclinical candidates .
  • Inflammatory Response Modulation : Research involving inflammatory cell lines indicated that treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to (3-Fluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester have been investigated for their antiviral properties, particularly against HIV. For instance, derivatives of this compound class have shown promising anti-HIV activity by inhibiting the reverse transcriptase enzyme, which is crucial for the viral replication process. A notable study reported that certain derivatives exhibited an EC50 value of 0.21 μM, demonstrating significant potency against HIV-1 .

Antitubercular Agents

The compound has also been explored as a potential antitubercular agent. The polyketide synthase 13 (Pks13) enzyme is essential for the survival of Mycobacterium tuberculosis, making it a target for novel inhibitors. Compounds derived from similar structures have been optimized to inhibit Pks13 effectively, with some achieving minimal inhibitory concentrations (MIC) below 1 μM . This suggests that this compound could be a scaffold for developing new antitubercular drugs.

Synthesis of Derivatives

The synthesis of this compound and its derivatives involves various chemical reactions that enhance its biological activity and metabolic stability. For instance, modifications to the ester moiety have been explored to improve the compound's pharmacokinetic properties. The replacement of methyl esters with more stable groups has been shown to retain antiviral potency while enhancing metabolic stability .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Studies involving systematic modifications have provided insights into how changes in the molecular structure affect biological activity. For example, variations in substituents on the aromatic ring have been correlated with changes in potency against target enzymes like Pks13 .

Case Studies

Study Application Findings
Study on Anti-HIV ActivityAntiviralIdentified derivatives with EC50 values as low as 0.21 μM against HIV-1 .
Optimization of Pks13 InhibitorsAntitubercularDeveloped compounds with MIC < 1 μM; highlighted structural modifications that enhanced binding affinity .
SAR ExplorationDrug DesignDemonstrated how specific modifications to the phenyl group influenced biological activity and metabolic stability .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound is compared to analogs with modifications in halogenation, aromatic substitution, and ester functionality. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester Additional F at position 5 C₁₁H₁₀F₂O₄ 260.20
Ethyl 2-(2-chlorophenyl)-2-oxoacetate Cl substituent at position 2 C₁₀H₉ClO₃ 212.63
Ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate Cl substituents at positions 2 and 4 C₁₀H₈Cl₂O₃ 247.08
Ethyl 2-(3-pyridinyl)-2-oxoacetate Pyridine ring instead of benzene C₉H₉NO₃ 179.18
Ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate Benzofuran core instead of benzene C₁₂H₁₂O₄ 220.22

Physicochemical Properties

  • Lipophilicity and Solubility: Fluorine atoms increase lipophilicity (logP), while methoxy groups enhance solubility in polar solvents. For example, the difluoro analog (C₁₁H₁₀F₂O₄) has higher logP than the mono-fluoro parent compound .
  • Stability: Electron-withdrawing groups (e.g., F, Cl) stabilize the ester against hydrolysis compared to non-halogenated analogs. Methoxy groups may slightly destabilize due to electron-donating effects .

Key Differences in Reactivity

  • Electrophilicity: The fluorine atom at position 3 deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to non-fluorinated analogs.
  • Hydrogen Bonding : Methoxy groups at position 2 may participate in hydrogen bonding, influencing interactions in biological systems .

Challenges and Limitations

  • Synthetic Accessibility : Multi-halogenated analogs (e.g., 3,5-difluoro derivatives) require specialized halogenation techniques, increasing production costs .
  • Bioavailability : High lipophilicity from fluorine substitutions may reduce aqueous solubility, necessitating formulation optimizations .

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